
2-(2-Chlorophenoxy)phenol
説明
“2-(2-Chlorophenoxy)phenol” is a small molecule that belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group . The molecular formula of “this compound” is C12H9ClO2 .
Synthesis Analysis
The synthesis of phenols like “this compound” can be achieved by various methods. One common method is the reduction of quinones or the replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .
Molecular Structure Analysis
The molecular structure of “this compound” involves an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom . This interaction has an important effect on both the properties of the ring and of the -OH group .
Chemical Reactions Analysis
Phenols, like “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are moderately soluble in water .
科学的研究の応用
Quantum Chemical and Kinetic Study
A study explored the formation of the chlorophenoxy radical from 2-chlorophenol, a precursor to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F). This research developed reaction potential energy surfaces for the unimolecular decomposition of 2-chlorophenol and calculated reaction rate constants for its bimolecular reactions. This is significant for constructing kinetic models describing the formation of PCDD/F in the gas phase (Altarawneh et al., 2008).
Detection and Adsorption with Silicon-Doped Carbon Nanotubes
Research on carbon nanotubes (CNTs) for detecting chlorophenols/chlorophenoxy radicals revealed that Si-doped CNTs could be a potential resource for detecting and adsorbing PCDD/PCDF precursors. This finding is crucial for developing CNT-based materials in nanoscience and technology (Jiang et al., 2009).
Dioxin Formations from Cross-Condensation
A study investigated the formation of dioxins from the cross-condensation of phenoxy radicals with chlorophenoxy radicals. Understanding the role of phenol in dioxin formations is vital, especially in waste combustion. This research contributes to a comprehensive understanding of dioxin formation mechanisms (Xu et al., 2010).
Interaction with ZnO Nanotubes
A study on the interactions of 2-chlorophenol/2-chlorophenoxy radical with single-walled ZnO nanotubes suggested these nanotubes could be used for enriching and detecting chlorophenoxy radicals, an important aspect for environmental protection (Song et al., 2011).
Enzyme Catalyzed Oxidation of Phenolic Pollutants
Research on the oxidation of phenolic compounds by enzymes like peroxidases, laccases, and polyphenol oxidases showed varying characteristics of reaction products. These findings are crucial for wastewater treatment and the development of enzyme technology in this field (Aitken et al., 1994).
Oxidative Transformation with Manganese Oxides
The rapid oxidation of triclosan and chlorophene by manganese oxides, yielding Mn(II) ions, was studied. This research is significant for understanding how manganese oxides in soils can transform antibacterial agents in the environment (Zhang & Huang, 2003).
Safety and Hazards
特性
IUPAC Name |
2-(2-chlorophenoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXMSFGJWZAQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60533147 | |
| Record name | 2-(2-Chlorophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60533147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21567-19-1 | |
| Record name | 2-(2-Chlorophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60533147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide](/img/structure/B3032451.png)
![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)
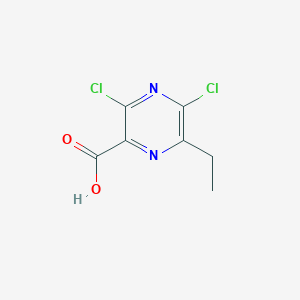


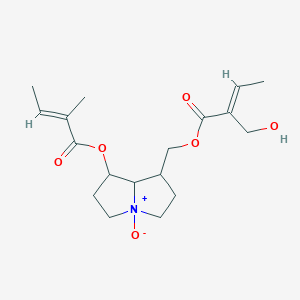

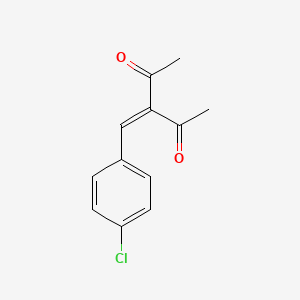
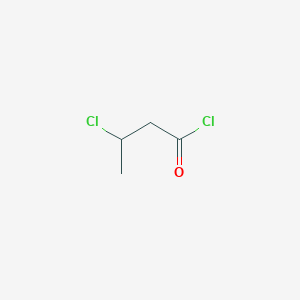
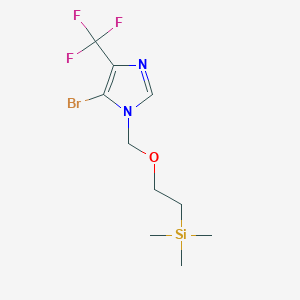
![3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one](/img/structure/B3032469.png)

![6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B3032471.png)